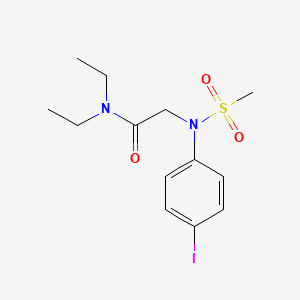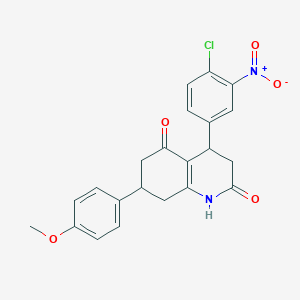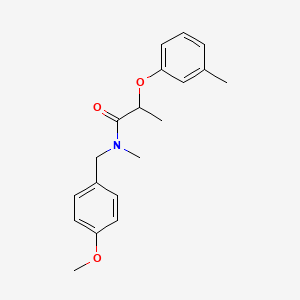
N~1~,N~1~-diethyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~1~,N~1~-diethyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DIMEB, is a chemical compound that has gained significant attention in scientific research. DIMEB is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in various physiological and pathological processes.
Mechanism of Action
DIMEB acts as a selective antagonist of N~1~,N~1~-diethyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, which is a G protein-coupled receptor that modulates the release of glutamate, a neurotransmitter that plays a crucial role in synaptic plasticity and learning and memory. By blocking the activity of this compound, DIMEB reduces the excessive release of glutamate, which is implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
DIMEB has been shown to have various biochemical and physiological effects, including reducing the release of glutamate, modulating the activity of dopaminergic and serotonergic systems, and altering the expression of various genes related to synaptic plasticity and neuroprotection. DIMEB has also been shown to have neuroprotective effects against various insults, such as ischemia, oxidative stress, and excitotoxicity.
Advantages and Limitations for Lab Experiments
DIMEB has several advantages as a research tool, including its high selectivity and potency for N~1~,N~1~-diethyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, its ability to cross the blood-brain barrier, and its low toxicity. However, DIMEB also has some limitations, such as its relatively short half-life, which requires frequent dosing in animal experiments, and its limited solubility in aqueous solutions.
Future Directions
DIMEB has opened up several avenues for future research, including investigating its potential therapeutic applications in various neurological and psychiatric disorders, exploring its mechanisms of action at the molecular and cellular levels, and developing more potent and selective N~1~,N~1~-diethyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide antagonists. Additionally, DIMEB can be used as a research tool to investigate the role of this compound in various physiological and pathological processes, such as synaptic plasticity, learning and memory, and neuroprotection. Overall, DIMEB has the potential to contribute significantly to the understanding and treatment of various neurological and psychiatric disorders.
Scientific Research Applications
DIMEB has been extensively studied in various scientific research fields, including neuroscience, pharmacology, and psychiatry. It has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as schizophrenia, anxiety, depression, and addiction. DIMEB has also been used as a research tool to investigate the role of N~1~,N~1~-diethyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide in various physiological and pathological processes.
Properties
IUPAC Name |
N,N-diethyl-2-(4-iodo-N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19IN2O3S/c1-4-15(5-2)13(17)10-16(20(3,18)19)12-8-6-11(14)7-9-12/h6-9H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPQJVLUMURYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(C1=CC=C(C=C1)I)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(2-thienyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4770066.png)

![N-benzyl-N-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-furamide](/img/structure/B4770073.png)
![N-cycloheptyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4770082.png)
![5-{[(2-chloro-4-fluorobenzyl)thio]methyl}-4-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4770095.png)

![methyl 3-[(3-ethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B4770105.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4770108.png)


![1-(methylsulfonyl)-N'-[(3-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide](/img/structure/B4770152.png)
![2-[4-(2,4-dichlorophenoxy)butanoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4770157.png)
![methyl 3-({[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B4770184.png)
